molecular formula C56H90S4Sn2 B8602464 [4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B8602464
M. Wt: 1129.0 g/mol
InChI Key: FEZGHGWWCCRPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): is an organotin compound with the chemical formula C56H90S4Sn2 .

Properties

Molecular Formula

C56H90S4Sn2

Molecular Weight

1129.0 g/mol

IUPAC Name

[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-41-29-31-45(53-41)47-43-33-35-52-50(43)48(44-34-36-51-49(44)47)46-32-30-42(54-46)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2;;;;;;;;/h29-34,39-40H,5-28,37-38H2,1-4H3;6*1H3;;

InChI Key

FEZGHGWWCCRPPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCC)CCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Bis(5-(2-hexyldecyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units.

    Stille Coupling Reaction: The key step involves a Stille coupling reaction, where the thiophene units are coupled with the benzo[1,2-b:4,5-b’]dithiophene core using a palladium catalyst.

    Trimethylstannane Addition: Finally, trimethylstannane groups are introduced to the compound through a reaction with trimethyltin chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity of the final product through purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

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